Stereochemical Differentiation: exo- vs. endo-8-Oxabicyclo[3.2.1]octan-3-ol Diastereomer Comparison
The exo-isomer (CAS 160813-27-4) exhibits distinct stereochemical parameters compared to its endo counterpart (CAS 343963-51-9). Specifically, the IUPAC name of the exo-isomer is (1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol, and its unique spatial arrangement is reflected in its stereospecific InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N . This contrasts with the non-stereospecific InChI Key CSGTZGMKSPXFEQ-UHFFFAOYSA-N commonly assigned to undefined mixtures or the endo-isomer . The exo-orientation places the hydroxyl substituent on the less sterically hindered convex face of the bicyclic framework, a critical factor influencing both its physicochemical properties and its reactivity in stereoselective transformations.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | IUPAC Name: (1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol; InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N |
| Comparator Or Baseline | endo-8-oxabicyclo[3.2.1]octan-3-ol (CAS 343963-51-9); InChI Key: CSGTZGMKSPXFEQ-UHFFFAOYSA-N |
| Quantified Difference | Defined absolute stereochemistry (1R,5S) vs. undefined or opposite stereochemistry. |
| Conditions | IUPAC nomenclature and InChI Key assignment based on authoritative chemical databases. |
Why This Matters
Procurement of the incorrect diastereomer can lead to divergent synthetic outcomes, altered biological activity, and invalid experimental results, making precise stereochemical specification essential for reproducible research.
